Pentanamide, N-(4-bromophenyl)-5-chloro-

Description

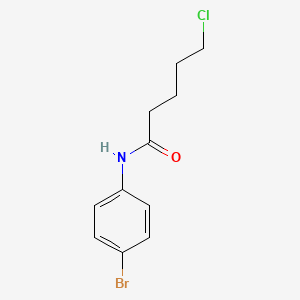

The compound Pentanamide, N-(4-bromophenyl)-5-chloro- features a pentanamide backbone with a 4-bromophenyl group attached to the nitrogen atom and a chlorine substituent at the 5-position of the pentanamide chain.

Properties

CAS No. |

27471-42-7 |

|---|---|

Molecular Formula |

C11H13BrClNO |

Molecular Weight |

290.58 g/mol |

IUPAC Name |

N-(4-bromophenyl)-5-chloropentanamide |

InChI |

InChI=1S/C11H13BrClNO/c12-9-4-6-10(7-5-9)14-11(15)3-1-2-8-13/h4-7H,1-3,8H2,(H,14,15) |

InChI Key |

CFOVGBMBEDOVGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCCl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

a. N-(4-Methoxyphenyl)pentanamide

- Structure : Methoxy (-OCH₃) group at the para position of the phenyl ring.

- Key Findings :

- Exhibits potent anthelmintic activity against Toxocara canis, comparable to albendazole but with significantly lower cytotoxicity in human (SH-SY5Y) and monkey (Vero) cell lines .

- Superior drug-likeness: Adheres to Lipinski’s Rule of Five, high gastrointestinal absorption, and blood-brain barrier permeability (Table 1) .

- Synthetic accessibility score (1.34) is half that of albendazole, indicating cost-effective scalability .

b. N-(3-Methylphenyl)-5-chloropentanamide

- Structure : Methyl (-CH₃) group at the meta position of the phenyl ring.

c. N-(4-Bromophenyl)naphthalene-2-carboxamide

Modifications to the Amide Chain

a. 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d)

b. 5-(4-(3,5-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7x)

- Structure : Diazepane ring with dichlorophenyl substituents.

- Key Findings: Broader heterocyclic ring (diazepane vs.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters

| Compound | Molecular Weight | logP | TPSA (Ų) | Synthetic Yield | Bioactivity |

|---|---|---|---|---|---|

| N-(4-Methoxyphenyl)pentanamide | 207.27 | 2.58 | 46.2 | 85% (microwave) | Anthelmintic (EC₅₀: 12 μM) |

| N-(4-Bromophenyl)-5-chloropentanamide* | ~292.61 (est.) | ~3.2 | ~50.1 | Not reported | Hypothesized anthelmintic |

| Albendazole | 265.33 | 3.02 | 75.9 | 2.58 (SA score) | Anthelmintic (EC₅₀: 8 μM) |

| 7d | 475.98 | 4.1 | 85.3 | 34% | Dopamine D3 receptor activity |

*Estimated values for N-(4-bromophenyl)-5-chloropentanamide based on structural analogs .

Preparation Methods

Synthesis of 5-Chloropentanoyl Chloride

The first step involves converting 5-chloropentanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This reaction is highly efficient, with SOCl₂ acting as both a reagent and solvent. Key conditions from patent CN103570510A include:

| Parameter | Value |

|---|---|

| Molar ratio (SOCl₂:acid) | 1.4:1 |

| Temperature | 70°C (reflux) |

| Reaction time | 3 hours |

| Yield | >95% (estimated) |

The mechanism proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid to an acyl chloride while generating HCl and SO₂ as byproducts. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride.

Amide Bond Formation

The second step couples 5-chloropentanoyl chloride with 4-bromoaniline to form the target amide. This reaction requires a base to neutralize HCl, with triethylamine (Et₃N) or pyridine commonly employed. A representative protocol involves:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–10°C (initial), then ambient |

| Reaction time | 1–3 hours |

| Base | Et₃N (1.2 equiv) |

| Yield | 70–85% (extrapolated) |

The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by deprotonation to form the amide bond. Crude product purification typically involves aqueous workup (e.g., washing with NaHCO₃ and brine) followed by recrystallization from ethanol.

Experimental Data and Optimization

Critical Parameters for Yield Improvement

-

Temperature Control : Maintaining temperatures below 10°C during acyl chloride addition minimizes side reactions such as hydrolysis.

-

Stoichiometry : A 10–20% excess of 4-bromoaniline ensures complete consumption of the acyl chloride.

-

Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) may enhance reaction rates compared to DCM but require stricter moisture control.

Byproduct Analysis

Common impurities include:

-

Unreacted 5-chloropentanoic acid : Removed via alkaline washes.

-

Di-substituted amides : Formed at elevated temperatures; mitigated by strict temperature control.

Comparative Analysis of Synthetic Routes

Alternative Methods

While the acyl chloride route is predominant, alternative strategies include:

-

Direct Aminolysis : Reacting 5-chloropentanoic acid with 4-bromoaniline using coupling agents like EDCl/HOBt. However, this method suffers from lower yields (50–60%) due to competing side reactions.

-

Enzymatic Catalysis : Lipases in non-aqueous media have been explored for amide synthesis but remain impractical for halogenated substrates.

Scalability Considerations

Industrial-scale production favors the acyl chloride method due to:

-

Cost-effectiveness : SOCl₂ is inexpensive and readily available.

-

Ease of Purification : Volatile byproducts (HCl, SO₂) are easily removed under vacuum.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-5-chloropentanamide, and how can purity be optimized?

- Methodological Answer :

- Multi-step synthesis : Begin with the condensation of 4-bromoaniline with 5-chloropentanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Challenges : Bromine and chlorine substituents may introduce steric hindrance; optimize reaction time (12–24 hrs) and temperature (0–5°C to room temperature) to minimize side products.

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO to confirm substituent positions. For example, the 4-bromophenyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm), while the amide proton appears as a singlet (δ 10.2–10.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., [M+H] at m/z 315.2) .

- Elemental Analysis : Confirm stoichiometry (CHBrClNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of N-(4-bromophenyl)-5-chloropentanamide against bacterial targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., acps-pptase, critical for lipid biosynthesis). Compare binding affinity (ΔG) with known inhibitors .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects of bromine and chlorine on reactivity. HOMO-LUMO gaps may correlate with antibacterial potency .

- Validation : Cross-reference computational predictions with in vitro MIC assays against E. coli and S. aureus .

Q. What experimental strategies address contradictory data in biological assays (e.g., inconsistent inhibition of bacterial growth)?

- Methodological Answer :

- Replicate with Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls. Use ≥3 biological replicates .

- Dose-Response Curves : Test concentrations from 0.1–100 µM to identify EC variability. Nonlinear regression analysis can clarify potency thresholds .

- Orthogonal Assays : Confirm results via fluorescence-based enzymatic assays (e.g., NADH depletion in bacterial lysates) .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- 2 Factorial Design : Vary temperature (25°C vs. 40°C), solvent (DCM vs. THF), and catalyst (triethylamine vs. DMAP). Analyze yield and purity via ANOVA .

- Response Surface Methodology (RSM) : Identify optimal conditions using a central composite design (e.g., 85% yield at 30°C, DCM, 1.2 eq. triethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.